molecular formula C27H26N2O6 B11624413 5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11624413
M. Wt: 474.5 g/mol
InChI Key: FSCQPBBZDHFXEK-WJTDDFOZSA-N
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Description

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general approach includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the pyridin-3-ylmethyl group: This step involves the alkylation of the pyrrole ring with a pyridin-3-ylmethyl halide.

    Attachment of the 4-ethoxy-3-methoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction.

    Addition of the 4-methoxyphenylcarbonyl group: This step involves the use of a suitable acylating agent under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Alcohols or diols can be formed.

    Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially inhibiting or activating certain processes. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-hydroxy-3-methoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(4-ethoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H26N2O6

Molecular Weight

474.5 g/mol

IUPAC Name

(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H26N2O6/c1-4-35-21-12-9-19(14-22(21)34-3)24-23(25(30)18-7-10-20(33-2)11-8-18)26(31)27(32)29(24)16-17-6-5-13-28-15-17/h5-15,24,30H,4,16H2,1-3H3/b25-23+

InChI Key

FSCQPBBZDHFXEK-WJTDDFOZSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CC4=CN=CC=C4)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CC4=CN=CC=C4)OC

Origin of Product

United States

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